2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is part of a series of compounds that have been designed and evaluated for their potential as c-Met kinase inhibitors . These compounds have shown promising results in inhibiting cancer cell lines .
Synthesis Analysis
The synthesis of these compounds involves the design of [1,2,4]triazolo[4,3-a]quinoxaline derivatives bearing 4-oxo-pyridazinone moieties . The specific synthesis process for this compound is not detailed in the available resources.Scientific Research Applications
- Researchers have explored the potential of this compound as an anti-tumor agent. Specifically, compound 22i demonstrated excellent anti-tumor activity against cancer cell lines, including A549, MCF-7, and HeLa. Its IC50 values were 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
- The compound’s structure suggests potential anti-inflammatory properties. Researchers synthesized a series of 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide derivatives and evaluated them for anti-inflammatory effects using RAW264.7 cells . Further investigations could explore its mechanism of action and potential therapeutic applications.
- Due to its DNA intercalation activities, this compound has been studied as a potential anticancer agent. Researchers designed and synthesized 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and evaluated their effects against HepG2, HCT-116, and MCF-7 cells. Molecular docking studies provided insights into their binding modes with DNA .
Anti-Tumor Activity
Anti-Inflammatory Effects
DNA Intercalation Activities
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator , a type of agent that can insert itself between the DNA base pairs, disrupting the DNA structure and interfering with its function.
Mode of Action
The compound interacts with DNA by intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can cause DNA to unwind or distort, inhibiting DNA replication and transcription, which in turn can lead to cell death .
Biochemical Pathways
The compound’s action primarily affects the DNA replication and transcription pathways . By intercalating into DNA, it disrupts these processes, leading to the inhibition of cell growth and division . This makes it a potential candidate for anti-cancer therapies .
Result of Action
The compound’s intercalation into DNA leads to the disruption of DNA replication and transcription . This can result in the inhibition of cell growth and division, leading to cell death . In particular, it has shown anti-proliferative effects against HepG2, HCT-116, and MCF-7 cells .
properties
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c1-11-24-25-17-18(29)26(14-8-4-5-9-15(14)27(11)17)10-16(28)23-13-7-3-2-6-12(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHRAANZXTWQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide |
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